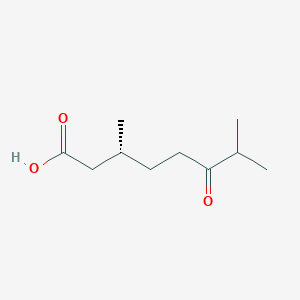
(3R)-3,7-dimethyl-6-oxooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3,7-dimethyl-6-oxooctanoic acid is an organic compound with a specific stereochemistry, indicated by the (3R) configuration. This compound is a derivative of octanoic acid, featuring a ketone functional group at the sixth carbon and methyl groups at the third and seventh carbons. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,7-dimethyl-6-oxooctanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 3,7-dimethyl-1-octene, which undergoes oxidation to introduce the ketone functionality at the sixth carbon. This can be followed by stereoselective reduction to ensure the (3R) configuration. The reaction conditions typically involve the use of oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic processes using metal catalysts like palladium or platinum can be employed to facilitate the oxidation and reduction steps. Additionally, biocatalytic methods using enzymes that specifically recognize the (3R) configuration can be utilized to enhance the stereoselectivity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3,7-dimethyl-6-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
(3R)-3,7-dimethyl-6-oxooctanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3,7-dimethyl-6-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various biological effects. The methyl groups may influence the compound’s binding affinity and specificity towards enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3,7-dimethyl-6-oxooctanoic acid: Lacks the (3R) configuration, resulting in different stereochemical properties.
3,7-dimethyl-6-hydroxyoctanoic acid: Contains a hydroxyl group instead of a ketone.
3,7-dimethyl-6-oxodecanoic acid: Has a longer carbon chain.
Uniqueness
(3R)-3,7-dimethyl-6-oxooctanoic acid is unique due to its specific (3R) stereochemistry, which can significantly influence its chemical reactivity and biological activity. This stereochemical configuration can lead to different interactions with enzymes and receptors compared to its stereoisomers or other similar compounds.
Properties
CAS No. |
38975-38-1 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(3R)-3,7-dimethyl-6-oxooctanoic acid |
InChI |
InChI=1S/C10H18O3/c1-7(2)9(11)5-4-8(3)6-10(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
SCOSFCLSJUKLDZ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)C(C)C)CC(=O)O |
Canonical SMILES |
CC(C)C(=O)CCC(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















